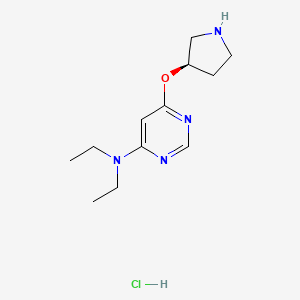

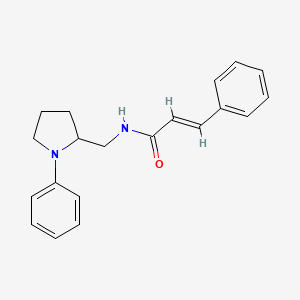

N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides, including “N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide”, has been developed. This method involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenyl group and a cinnamamide group.Chemical Reactions Analysis

The synthesis of “this compound” involves an enzymatic synthesis, specifically an ammonolysis reaction . The reaction parameters and broad substrate range of this new method have been studied .科学的研究の応用

Plant Growth Regulation

A study identified a new cinnamamide derivative from the edible mushroom Pholiota lubrica, showing that compounds including this derivative exhibited inhibitory activity against lettuce, while others promoted lettuce growth, indicating potential applications as plant growth regulators (Ridwan et al., 2018).

Anticonvulsant Activity

Crystallographic studies of cinnamamide derivatives revealed their potential for anticonvulsant activity, highlighting the importance of the N-atom substituent for enhancing this effect. The structural features of these compounds were correlated with their ability to fit within a proposed pharmacophore model of anticonvulsants (Żesławska et al., 2017).

NMDA Receptor Antagonism

N-(phenylalkyl)cinnamides have been synthesized and tested for their selectivity as antagonists at NMDA receptor subtypes, particularly NR1A/2B receptors, suggesting their potential as CNS therapeutics (Tamiz et al., 1999).

Anticancer Properties

Cinnamic acid derivatives, including cinnamamides, have been reviewed for their anticancer potentials. These derivatives have been underutilized despite their rich medicinal tradition and recent attention towards their antitumor efficacy (De et al., 2011).

Antitubercular Activity

N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives were synthesized and showed promising activity against Mycobacterium tuberculosis, highlighting the potential of cinnamamide scaffolds in the design of antitubercular agents (Patel & Telvekar, 2014).

Serotonin Antagonism

Cinnamamides with aminoalkyl groups on the amide nitrogen have been conceived as structural analogs of serotonin, acting as antimetabolites and showing significant antiserotonin activity, suggesting their potential in pharmacological applications beyond their local anesthetic properties (Dombro & Woolley, 1964).

特性

IUPAC Name |

(E)-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-20(14-13-17-8-3-1-4-9-17)21-16-19-12-7-15-22(19)18-10-5-2-6-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,21,23)/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIURWRSNFAVMNJ-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)

![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)